molecular formula C16H16N4O2S B2697231 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1171331-53-5

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Numéro de catalogue: B2697231
Numéro CAS: 1171331-53-5
Poids moléculaire: 328.39
Clé InChI: UFCXDOHUBMCMFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a cyclopropanecarboxamide group. Its chemical formula is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, and it has been noted for its diverse reactivity and biological implications.

Target Enzymes
Research indicates that this compound may exert its effects through various biochemical pathways. Notably, it has been shown to act as an inhibitor of acetylcholinesterase (AChE), which is crucial for cholinergic neurotransmission. By inhibiting AChE, the compound enhances acetylcholine levels in synaptic clefts, potentially improving cognitive functions and offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Anticancer Activity
In vitro studies have demonstrated that derivatives of benzothiazole, including compounds structurally related to this compound, exhibit promising anticancer properties. For instance, certain benzothiazole derivatives have shown the ability to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, leading to cell death . The presence of specific functional groups in the structure has been linked to enhanced anticancer activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have identified that:

  • Benzothiazole Moiety : Essential for anticancer activity; modifications can enhance selectivity against certain cancer cell lines.
  • Pyrazole Ring : Variations in substituents on the pyrazole ring can alter potency and selectivity against target enzymes.
  • Cyclopropanecarboxamide Group : This group plays a crucial role in modulating the compound's pharmacokinetic properties and overall biological activity .

Anticancer Evaluation

A series of experiments evaluated the anticancer effects of similar benzothiazole derivatives against human lymphoma cell lines. Compounds with the benzothiazole structure demonstrated IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, indicating strong cytotoxicity compared to controls . The mechanism was primarily attributed to procaspase-3 activation.

Neuroprotective Effects

In addition to anticancer properties, studies have suggested potential neuroprotective effects through cholinergic enhancement. Inhibition of AChE by this compound may lead to improved cognitive function in models of Alzheimer’s disease, as evidenced by increased cholinergic transmission and reduced amyloid-beta aggregation .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
8jU9375.2Procaspase-3 activation
8kU9376.6Procaspase-3 activation
PAC-1U9370.1Positive control

Table 2: Cholinesterase Inhibition

CompoundAChE Inhibition (%)
This compound85
Reference Compound95

Propriétés

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-9-7-14(18-15(21)10-3-4-10)20(19-9)16-17-12-6-5-11(22-2)8-13(12)23-16/h5-8,10H,3-4H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCXDOHUBMCMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.